Cas no 1805190-86-6 (Ethyl 3-bromo-6-cyano-2-nitrobenzoate)

Ethyl 3-bromo-6-cyano-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-6-cyano-2-nitrobenzoate
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- インチ: 1S/C10H7BrN2O4/c1-2-17-10(14)8-6(5-12)3-4-7(11)9(8)13(15)16/h3-4H,2H2,1H3
- InChIKey: MYXGWBYGQCXBGE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C#N)C(C(=O)OCC)=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- トポロジー分子極性表面積: 95.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 3-bromo-6-cyano-2-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017115-1g |
Ethyl 3-bromo-6-cyano-2-nitrobenzoate |
1805190-86-6 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 3-bromo-6-cyano-2-nitrobenzoate 関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
2. Book reviews
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Ethyl 3-bromo-6-cyano-2-nitrobenzoateに関する追加情報
Research Brief on Ethyl 3-bromo-6-cyano-2-nitrobenzoate (CAS: 1805190-86-6): Recent Advances and Applications
Ethyl 3-bromo-6-cyano-2-nitrobenzoate (CAS: 1805190-86-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromo, cyano, and nitro functional groups, serves as a versatile intermediate in the synthesis of complex molecules, particularly in drug discovery and development. Recent studies have explored its potential in the design of novel therapeutic agents, highlighting its role in the construction of pharmacophores and its utility in medicinal chemistry.
One of the key areas of research involving Ethyl 3-bromo-6-cyano-2-nitrobenzoate is its application in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of pharmaceutical chemistry, and the unique reactivity of this compound enables the efficient formation of nitrogen-containing rings, which are prevalent in many bioactive molecules. Recent publications have demonstrated its use in the preparation of indole and quinoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
In addition to its synthetic utility, Ethyl 3-bromo-6-cyano-2-nitrobenzoate has been investigated for its potential as a building block in the development of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, particularly cancer. Researchers have utilized this compound to create analogs that selectively inhibit specific kinase pathways, offering promising leads for the development of targeted therapies. Recent preclinical studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain tyrosine kinases, underscoring its potential in oncology research.
Another notable application of Ethyl 3-bromo-6-cyano-2-nitrobenzoate is in the field of agrochemicals. Its structural features make it a valuable intermediate in the synthesis of herbicides and pesticides. Recent advancements have focused on optimizing its reactivity to produce environmentally friendly agrochemicals with improved efficacy and reduced toxicity. These developments align with the growing demand for sustainable agricultural solutions.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of Ethyl 3-bromo-6-cyano-2-nitrobenzoate. Researchers are actively exploring innovative synthetic routes and catalytic methods to enhance yield and purity. Recent breakthroughs in flow chemistry and green chemistry approaches have shown potential in addressing these challenges, paving the way for broader utilization of this compound in industrial and academic settings.
In conclusion, Ethyl 3-bromo-6-cyano-2-nitrobenzoate (CAS: 1805190-86-6) continues to be a focal point in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its potential in drug discovery and agrochemical development, underscores its importance in the field. Ongoing research aims to further elucidate its mechanistic pathways and expand its applications, offering exciting opportunities for future innovations.
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